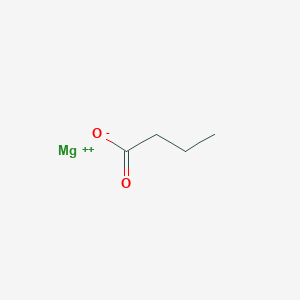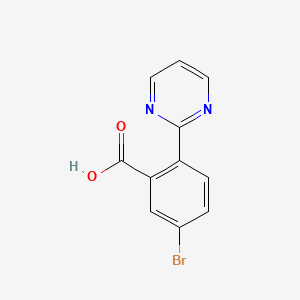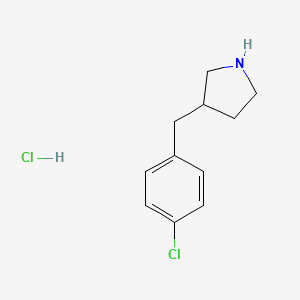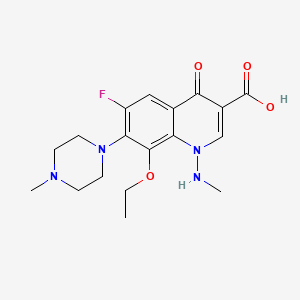
Marbofloxacin Impurity E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Marbofloxacin Impurity E is a chemical compound that is often used as a reference standard in laboratory tests. It is an impurity associated with Marbofloxacin, a fluoroquinolone antibiotic used primarily in veterinary medicine. This compound is crucial for analytical method development, method validation, and quality control during the production of Marbofloxacin .
Méthodes De Préparation
The preparation of Marbofloxacin Impurity E involves several synthetic routes and reaction conditions. One method includes the reaction of a compound disclosed as Formula (V) with phenylmethane, triethylamine, and N-methylpiperazine, followed by heating and subsequent reactions with potassium hydroxide and dichloromethane . Another method involves the continuous operation of multi-step reactions using conventional reagents that are commercially available . These methods are designed to ensure high efficiency, short synthetic routes, and high product purity, making them suitable for industrial production.
Analyse Des Réactions Chimiques
Marbofloxacin Impurity E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
Marbofloxacin Impurity E has several scientific research applications:
Biology: It is used to study the biological activity and pharmacokinetics of Marbofloxacin and its impurities.
Medicine: It is used in the quality control of Marbofloxacin, ensuring the safety and efficacy of the antibiotic.
Mécanisme D'action
The mechanism of action of Marbofloxacin Impurity E is not thoroughly understood. it is believed to be similar to other fluoroquinolones by impairing bacterial DNA gyrase, resulting in rapid bactericidal activity . This mechanism involves the inhibition of DNA replication and repair, leading to the death of bacterial cells. The molecular targets include DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
Comparaison Avec Des Composés Similaires
Marbofloxacin Impurity E can be compared with other similar compounds, such as:
Enrofloxacin: Another fluoroquinolone antibiotic used in veterinary medicine.
Danofloxacin: A third-generation fluoroquinolone with similar antibacterial activity.
Propriétés
Formule moléculaire |
C18H23FN4O4 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
8-ethoxy-6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H23FN4O4/c1-4-27-17-14-11(16(24)12(18(25)26)10-23(14)20-2)9-13(19)15(17)22-7-5-21(3)6-8-22/h9-10,20H,4-8H2,1-3H3,(H,25,26) |
Clé InChI |
HATKOXAYUXGYIS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C2C(=CC(=C1N3CCN(CC3)C)F)C(=O)C(=CN2NC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


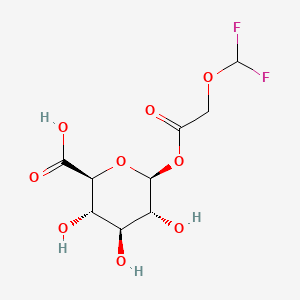
![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)


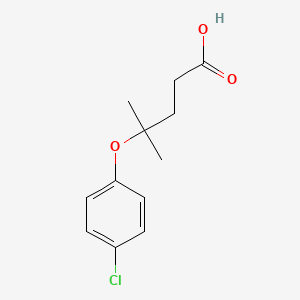
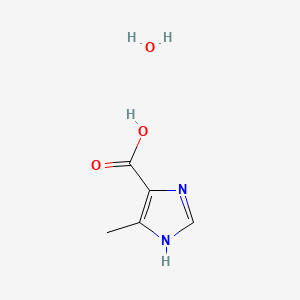
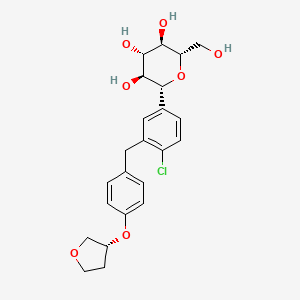
![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)
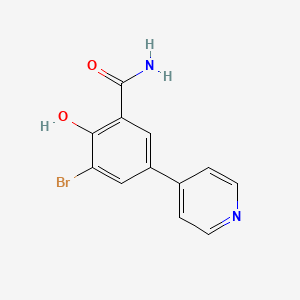
![2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)
